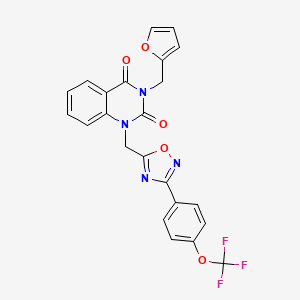

3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Descripción

3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a furan-2-ylmethyl group and a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethoxy)phenyl moiety. The quinazoline-dione scaffold is known for its pharmacological relevance, including kinase inhibition and antimicrobial activity, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in drug design .

Propiedades

IUPAC Name |

3-(furan-2-ylmethyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F3N4O5/c24-23(25,26)34-15-9-7-14(8-10-15)20-27-19(35-28-20)13-29-18-6-2-1-5-17(18)21(31)30(22(29)32)12-16-4-3-11-33-16/h1-11H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRGQPCUIFMLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F)CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure combining multiple pharmacophores:

- Furan moiety : Known for its role in various biological activities.

- Oxadiazole ring : Associated with antimicrobial and anticancer properties.

- Quinazoline core : Recognized for its diverse therapeutic applications including anticancer and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole moiety is believed to modulate enzyme activity or receptor interactions, while the furan ring may facilitate binding to proteins or nucleic acids, influencing their biological functions .

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:

- In vitro assays showed that derivatives containing quinazoline structures exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for some derivatives were reported as low as 1.27 µM .

- Mechanistic studies indicated that these compounds induce apoptosis in cancer cells by inhibiting critical signaling pathways such as AKT and mTOR .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Preliminary tests indicated that derivatives exhibit promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the range of 10–50 µg/mL .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, the compound has shown potential anti-inflammatory effects:

- In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with the compound. This suggests a possible application in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy Study

- Antimicrobial Activity Assessment

- A comparative study on the antimicrobial activity of several oxadiazole derivatives revealed that those incorporating the furan moiety showed enhanced antibacterial properties compared to their non-furan counterparts, highlighting the significance of structural modifications in enhancing bioactivity .

Data Tables

Aplicaciones Científicas De Investigación

3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields, particularly medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies to provide a comprehensive understanding of its potential uses.

Anticancer Activity

Research has indicated that compounds containing quinazoline and oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that similar derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The incorporation of the trifluoromethoxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy in vivo.

Antimicrobial Properties

The furan and oxadiazole components are known for their antimicrobial activities. Preliminary studies suggest that the compound may exhibit inhibitory effects against various bacterial strains and fungi. This could be particularly valuable in developing new antibiotics or antifungal agents in response to rising resistance against existing drugs.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to possess anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Organic Electronics

The unique electronic properties of the furan and quinazoline moieties make this compound a potential candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications allows for the development of materials with specific functionalities.

Sensors

Due to its reactivity and potential for selective binding, this compound could be utilized in sensor technologies. Its application in detecting environmental pollutants or biological markers could open new avenues in analytical chemistry.

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including compounds structurally related to 3-(furan-2-ylmethyl)-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione. Results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer activity.

Case Study 2: Antimicrobial Screening

In another study published in Pharmaceutical Biology, researchers screened a library of oxadiazole-containing compounds for antimicrobial activity. The results revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting that modifications to the furan and oxadiazole groups could enhance antimicrobial efficacy.

Comparación Con Compuestos Similares

Quinazoline Derivatives

For example, trifluoromethyl or halogenated substituents typically enhance metabolic stability compared to non-halogenated analogs, as seen in ’s fluorophenyl- and bromophenyl-substituted thiazoles .

1,2,4-Oxadiazole vs. 1,2,4-Triazole

The 1,2,4-oxadiazole moiety in the target compound contrasts with 1,2,4-triazole derivatives in , which exhibit antinociceptive and antiviral activities. However, triazoles often demonstrate superior hydrogen-bonding capacity due to their additional nitrogen atom .

| Property | 1,2,4-Oxadiazole | 1,2,4-Triazole |

|---|---|---|

| Electron Density | Low (aromatic, electron-withdrawing) | Moderate (resonance-stabilized) |

| Bioactivity | Enhanced metabolic stability | Broad-spectrum (antimicrobial, antiviral) |

| Synthetic Accessibility | Requires cyclization under harsh conditions | Easier via Cu-catalyzed azide-alkyne cycloaddition |

Substituent Effects

Trifluoromethoxy Phenyl Group

The 4-(trifluoromethoxy)phenyl group on the oxadiazole ring is structurally analogous to fluorophenyl and bromophenyl substituents in ’s thiazole-triazole derivatives. The trifluoromethoxy group’s strong electron-withdrawing nature likely enhances binding to hydrophobic pockets in target proteins, similar to the halogenated aryl groups in ’s compounds, which showed improved docking scores .

Furan-2-ylmethyl Group

The furan substituent may confer improved solubility compared to purely aromatic groups, as seen in ’s furan-containing triazole-thiones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

- Methodology :

- Use a multi-step approach: (i) Synthesize the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine under reflux in ethanol/water . (ii) Functionalize the quinazoline-2,4-dione core via alkylation using K2CO3 as a base in DMF . (iii) Optimize coupling reactions (e.g., Suzuki-Miyaura for aryl groups) with Pd catalysts and ligand systems .

- Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

- Key parameters : Solvent polarity, temperature (reflux vs. room temperature), and catalyst loading significantly impact yields .

Q. How can the compound’s purity and structure be validated?

- Methodology :

- Spectroscopic analysis :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., furan methyl protons at δ 3.8–4.2 ppm, oxadiazole-CH2 at δ 4.5–5.0 ppm) .

- IR : Identify carbonyl stretches (quinazoline-dione C=O at ~1700 cm<sup>−1</sup>) and C-F stretches (trifluoromethoxy group at 1100–1200 cm<sup>−1</sup>) .

- Elemental analysis : Compare experimental vs. theoretical C/H/N percentages (±0.3% tolerance) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology :

- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., xanthine oxidase) due to the quinazoline-dione scaffold’s known bioactivity .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility testing : Perform shake-flask method in PBS (pH 7.4) to determine log P and guide formulation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity and binding affinity?

- Methodology :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .

- Hammett analysis : Compare substituent constants (σmeta for -OCF3 = +0.52) to correlate electronic effects with reaction rates in nucleophilic substitutions .

- Docking studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., COX-2), focusing on hydrophobic interactions with the trifluoromethoxy group .

Q. How to resolve contradictions in <sup>1</sup>H NMR data for tautomeric forms of the oxadiazole moiety?

- Methodology :

- Variable-temperature NMR : Analyze peak splitting/shifting in DMSO-d6 from 25°C to 80°C to detect tautomer equilibria .

- 2D NOESY : Identify through-space correlations between oxadiazole-CH2 and quinazoline protons to confirm spatial arrangement .

- X-ray crystallography : Resolve tautomeric ambiguity via single-crystal structure determination (if crystals are obtainable) .

Q. What strategies can mitigate side reactions during the alkylation of the quinazoline-dione core?

- Methodology :

- Protecting groups : Temporarily block reactive NH groups with Boc or Fmoc before alkylation .

- Phase-transfer catalysis : Use TBAB in biphasic systems (H2O/CH2Cl2) to enhance nucleophilicity of the quinazoline nitrogen .

- Kinetic control : Optimize reaction time (≤2 hours) and stoichiometry (1.2 eq alkylating agent) to minimize over-alkylation .

Q. How to design stability studies for this compound under physiological conditions?

- Methodology :

- Forced degradation : Expose to pH 1–10 buffers (37°C, 72 hours) and analyze degradation products via LC-MS .

- Light/thermal stability : Store solid samples at 40°C/75% RH (ICH guidelines) and monitor decomposition by DSC/TGA .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.